molecular formula C10H17NO2 B2581356 N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide CAS No. 2201618-85-9

N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide

Cat. No.: B2581356
CAS No.: 2201618-85-9
M. Wt: 183.251
InChI Key: WBQKECKFRJJPFA-UHFFFAOYSA-N
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Description

N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclobutane ring substituted with a hydroxy group and a carboxamide group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with N-methylhydroxylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the amide group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy group and a carboxamide group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-hydroxycyclobutyl)-N-methylcyclobutanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-11(8-5-6-9(8)12)10(13)7-3-2-4-7/h7-9,12H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQKECKFRJJPFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCC1O)C(=O)C2CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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